molecular formula C6H16N2 B2496666 (2-Aminoethyl)(tert-butyl)amine CAS No. 24424-63-3

(2-Aminoethyl)(tert-butyl)amine

Cat. No.: B2496666
CAS No.: 24424-63-3
M. Wt: 116.208
InChI Key: JYXKYKIDIKVWNY-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(tert-butyl)amine is an organic compound with the molecular formula C6H16N2. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound consists of an ethylamine group attached to a tert-butyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminoethyl)(tert-butyl)amine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where tert-butylamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(tert-butyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Aminoethyl)(tert-butyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Aminoethyl)(tert-butyl)amine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. It can also interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoethyl)(tert-butyl)amine is unique due to its combination of an ethylamine group and a tert-butyl group. This structure provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

N'-tert-butylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(2,3)8-5-4-7/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKYKIDIKVWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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